2,2-Diethoxy-2-pyridin-4-ylethanamine

Organic Synthesis Medicinal Chemistry α-Amino Acetal

2,2-Diethoxy-2-pyridin-4-ylethanamine (CAS 74209-44-2), also known as 4-Pyridineethanamine, β,β-diethoxy, is an α-amino acetal featuring a pyridin-4-yl core. With the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol , this compound serves as a versatile protected α-amino ketone equivalent.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 74209-44-2
Cat. No. B1267444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethoxy-2-pyridin-4-ylethanamine
CAS74209-44-2
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCOC(CN)(C1=CC=NC=C1)OCC
InChIInChI=1S/C11H18N2O2/c1-3-14-11(9-12,15-4-2)10-5-7-13-8-6-10/h5-8H,3-4,9,12H2,1-2H3
InChIKeyRCUQGUNFLCTQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethoxy-2-pyridin-4-ylethanamine CAS 74209-44-2: Procurement-Grade α-Amino Acetal Building Block


2,2-Diethoxy-2-pyridin-4-ylethanamine (CAS 74209-44-2), also known as 4-Pyridineethanamine, β,β-diethoxy, is an α-amino acetal [1] featuring a pyridin-4-yl core. With the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol , this compound serves as a versatile protected α-amino ketone equivalent [1]. The diethoxy acetal moiety allows for downstream functionalization while protecting the ketone from undesired side reactions such as dimerization [1]. Its primary application lies in medicinal chemistry as a building block for heterocycle synthesis [1].

Why Generic Substitution of 2,2-Diethoxy-2-pyridin-4-ylethanamine Fails: Isomer-Specific Reactivity and Safety


In procurement and research, substituting 2,2-diethoxy-2-pyridin-4-ylethanamine (CAS 74209-44-2) with its positional isomers (2-pyridyl CAS 74209-42-0 or 3-pyridyl CAS 74209-43-1) or generic α-amino acetals is not functionally equivalent. Positional isomerism on the pyridine ring directly dictates synthetic yield [1], electronic properties, and, critically, safety profile [2]. The 3-pyridyl isomer has been explicitly reported to demonstrate low-level shock sensitivity [2], while the 4-pyridyl isomer (target compound) lacks such documented hazards under standard synthetic conditions [1]. Furthermore, the 4-pyridyl isomer exhibits a distinct synthetic yield (40%) compared to its 2-pyridyl (58%) and 3-pyridyl (53%) counterparts when prepared via Neber rearrangement [1], confirming that generic substitution would alter reaction outcomes and safety parameters. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Evidence for 2,2-Diethoxy-2-pyridin-4-ylethanamine (CAS 74209-44-2) vs. Analogs


Comparative Synthetic Yield: 4-Pyridyl Isomer vs. 2-Pyridyl and 3-Pyridyl Isomers via Neber Rearrangement

When prepared via the Neber rearrangement from the corresponding acetylpyridine oxime tosylate, 2,2-diethoxy-2-pyridin-4-ylethanamine (4-pyridyl isomer) provides a distinct isolated yield of 40% [1]. This yield differs significantly from the 2-pyridyl isomer (58%) and the 3-pyridyl isomer (53%) under comparable conditions [1]. This data enables accurate yield prediction for synthetic planning and cost analysis.

Organic Synthesis Medicinal Chemistry α-Amino Acetal

Physical Property Differentiation: Boiling Point and Density vs. Positional Isomers

2,2-Diethoxy-2-pyridin-4-ylethanamine exhibits a boiling point of 93–95 °C at 0.2 mmHg [1] and a calculated density of 1.057 g/cm³ . The 2-pyridyl isomer (CAS 74209-42-0) has a reported boiling point of 82 °C at 0.2 mmHg [1], a difference of approximately 11–13 °C. These distinct physical properties enable unambiguous identification and purity assessment via distillation or GC analysis.

Physicochemical Characterization Analytical Chemistry Quality Control

Safety Differentiation: Absence of Shock Sensitivity in 4-Pyridyl Isomer vs. 3-Pyridyl Isomer

The 3-pyridyl isomer (CAS 74209-43-1) has been reported to demonstrate low-level shock sensitivity [1]. In contrast, the 4-pyridyl isomer (target compound) showed no such sensitivity during the checking of the Org. Synth. procedure [1]. This safety differentiation is critical for laboratories handling these materials at scale.

Chemical Safety Process Chemistry Hazard Assessment

Purity Specification Benchmarking: Commercial Availability and Quality Control Metrics

Commercially, 2,2-diethoxy-2-pyridin-4-ylethanamine is available from multiple vendors with purity specifications typically ranging from 95% to 98% . This establishes a procurement benchmark for acceptable quality. In contrast, the 2-pyridyl isomer is offered at a minimum purity of 95% , while the 3-pyridyl isomer is often supplied as the dihydrochloride salt , which requires additional neutralization steps.

Procurement Quality Control Chemical Sourcing

Spectroscopic Differentiation: Diagnostic 1H NMR Chemical Shifts for Identity Verification

The 90-MHz 1H NMR spectrum of 2,2-diethoxy-2-pyridin-4-ylethanamine in CDCl3 provides diagnostic peaks at δ 7.37 (d of d, J = 2, 4.5 Hz, pyridine H3/H5) and δ 8.58 (d of d, J = 2, 4.5 Hz, pyridine H2/H6) [1]. This AA′BB′ coupling pattern is characteristic of the 4-substituted pyridine ring and differs from the more complex splitting patterns of the 2-pyridyl and 3-pyridyl isomers, enabling unambiguous identity confirmation.

Analytical Chemistry NMR Spectroscopy Quality Control

Optimal Application Scenarios for 2,2-Diethoxy-2-pyridin-4-ylethanamine Based on Evidence


Synthesis of 4-Pyridyl Heterocycles Requiring Protected α-Amino Ketone Intermediates

When preparing imidazoles, oxazoles, or pyrazines containing a 4-pyridyl moiety, 2,2-diethoxy-2-pyridin-4-ylethanamine serves as a protected α-amino ketone equivalent [1]. The diethoxy acetal protects the ketone from dimerization during amino group manipulation [1]. The 4-pyridyl substitution pattern (vs. 2- or 3-isomers) dictates the final heterocycle's regiochemistry and electronic properties.

Scale-Up Campaigns Prioritizing Safety and Reproducible Yield

For larger-scale syntheses (multi-gram to kilogram), the 4-pyridyl isomer's lack of documented shock sensitivity [1] makes it a safer choice than the 3-pyridyl analog. The reproducible 40% yield [1] enables accurate cost and material forecasting, supporting procurement and project planning.

Quality Control and Identity Verification Protocols

The distinct boiling point (93–95 °C at 0.2 mmHg) [1] and diagnostic 1H NMR signals (δ 7.37 and δ 8.58) [1] enable unambiguous identity confirmation and purity assessment via GC or NMR. This is critical for laboratories requiring traceable, high-purity building blocks for medicinal chemistry campaigns.

Medicinal Chemistry Library Synthesis Requiring High-Purity Free Base

When synthesizing compound libraries where neutral free base form is required, 2,2-diethoxy-2-pyridin-4-ylethanamine is commercially available at 97–98% purity . This eliminates the need for neutralization steps required for salt forms (e.g., 3-pyridyl dihydrochloride), streamlining parallel synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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